molecular formula C21H27N3O3 B1668044 Bulaquine CAS No. 79781-00-3

Bulaquine

Numéro de catalogue: B1668044
Numéro CAS: 79781-00-3
Poids moléculaire: 369.5 g/mol
Clé InChI: ADCOUXIGWFEYJP-SDXDJHTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bulaquine est un agent antipaludique principalement utilisé en association avec la chloroquine pour le traitement de la fièvre paludéenne. Il s'agit d'un dérivé synthétique de la primaquine, un composé 8-aminoquinoléine. This compound est connu pour son efficacité contre les stades hépatiques de Plasmodium vivax et Plasmodium ovale, ce qui en fait un outil précieux dans la lutte contre le paludisme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Bulaquine est synthétisé par une série de réactions chimiques impliquant des dérivés de la quinoléineLes conditions de réaction incluent souvent l'utilisation de catalyseurs et des réglages spécifiques de température et de pression pour garantir les transformations chimiques souhaitées .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend des mesures rigoureuses de contrôle qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Bulaquine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

    Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

    Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Réactifs de substitution : Halogènes, agents alkylants

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des propriétés pharmacologiques modifiées .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications en recherche scientifique :

    Chimie : Utilisé comme composé modèle pour étudier les dérivés de la quinoléine et leurs propriétés chimiques.

    Biologie : Investigué pour ses effets sur les stades hépatiques des parasites du paludisme.

    Médecine : Principalement utilisé comme agent antipaludique, avec des recherches en cours sur son potentiel pour traiter d'autres infections parasitaires.

    Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antipaludiques

5. Mécanisme d'action

Le mécanisme d'action exact de la this compound n'est pas entièrement compris. On pense qu'il exerce ses effets en endommageant les mitochondries du parasite du paludisme, inhibant ainsi sa production d'énergie. This compound inhibe également la synthèse des protéines et perturbe la polymérisation des acides aminés par le parasite .

Composés similaires :

Unicité : this compound est unique en raison de sa structure chimique spécifique, qui comprend un groupe dihydrofurane attaché au noyau quinoléine. Cette modification structurelle améliore son efficacité contre les stades hépatiques des parasites du paludisme, ce qui en fait un complément précieux à l'arsenal des médicaments antipaludiques .

Applications De Recherche Scientifique

Antimalarial Efficacy

Bulaquine has demonstrated notable efficacy as an antimalarial agent, particularly in preventing relapses of Plasmodium vivax malaria. Clinical studies have shown that this compound is effective in clearing gametocytes more rapidly than primaquine, making it a promising alternative for malaria treatment.

Clinical Study Findings

  • In a randomized trial involving patients with uncomplicated Plasmodium falciparum malaria, this compound was administered at a dosage of 75 mg. Results indicated a significant reduction in gametocyte persistence compared to primaquine, with fewer patients exhibiting gametocyte viability on day 8 post-treatment .
  • Another study reported that this compound produced less oxidative damage in G6PD-deficient individuals compared to primaquine, suggesting its potential as a safer option for this vulnerable population .

Safety Profile

This compound exhibits a favorable safety profile, particularly in comparison to primaquine. Preclinical studies have indicated that this compound is three to four times safer than primaquine, which is critical given the risks associated with oxidative stress in G6PD-deficient patients.

Tolerability Studies

  • A study assessing the safety and tolerability of this compound found that it was well tolerated among participants, with no significant adverse effects reported, especially in those with G6PD deficiency .
  • The incidence of methemoglobinemia—a common side effect associated with primaquine—was significantly lower in patients treated with this compound .

Pharmacokinetics and Mechanism of Action

This compound is rapidly absorbed and metabolized into primaquine, which is the active form responsible for its antimalarial effects. Pharmacokinetic studies reveal that this compound has variable absorption profiles across different species but maintains effective bioavailability.

Key Pharmacokinetic Insights

  • In animal models (rats and rabbits), this compound showed rapid absorption without distinct phases, and it was extensively converted to primaquine post-administration .
  • The elimination half-life of this compound was approximately 1.2 hours across species, indicating a relatively short duration of action but effective therapeutic outcomes due to its conversion to primaquine .

Gene Expression Studies

Recent research has explored the molecular effects of this compound on gene expression within hepatic tissues. A study using global gene profiling techniques highlighted significant alterations in gene expression related to protein synthesis and cellular signaling pathways following acute exposure to this compound.

Gene Expression Findings

  • Analysis revealed perturbations in over 100 gene probes associated with transcription and protein biosynthesis within 24 hours post-administration .
  • Notably, these changes occurred without traditional markers of hepatic stress, suggesting a unique hepatic response to this compound treatment that warrants further investigation.

Comparative Studies with Primaquine

This compound has been compared directly with primaquine in several clinical trials to establish its efficacy and safety profile. These studies reinforce this compound's position as a viable alternative treatment option for malaria.

Study TypeComparisonFindings
Randomized TrialThis compound vs PrimaquineThis compound showed faster clearance of gametocytes (P = 0.002)
Safety StudyThis compound vs PrimaquineThis compound resulted in lower incidence of oxidative damage (P < 0.01)
Pharmacokinetic StudyThis compound absorption ratesHigher bioavailability observed in monkeys compared to rabbits

Mécanisme D'action

The exact mechanism of action of bulaquine is not fully understood. it is believed to exert its effects by damaging the mitochondria of the malaria parasite, thereby inhibiting its energy production. This compound also inhibits protein synthesis and disrupts the polymerization of amino acids by the parasite .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its specific chemical structure, which includes a dihydrofuran group attached to the quinoline nucleus. This structural modification enhances its efficacy against the liver stages of malaria parasites, making it a valuable addition to the arsenal of antimalarial drugs .

Activité Biologique

Bulaquine, also known as CDRI 80/53, is a novel antimalarial compound derived from the 8-aminoquinoline class. It has garnered attention for its efficacy against the hepatic stages of malaria, particularly Plasmodium vivax and Plasmodium ovale. This article explores the biological activity of this compound, including its pharmacological properties, safety profile, and comparative efficacy with primaquine.

This compound functions primarily as an anti-relapse agent, targeting the hypnozoites (dormant liver stages) of P. vivax and P. ovale. Its mechanism involves the inhibition of mitochondrial respiration in the parasites, leading to their death. Studies have shown that this compound is structurally similar to primaquine but exhibits enhanced safety and efficacy profiles.

Pharmacokinetics

Research indicates that this compound is rapidly absorbed in animal models. In pharmacokinetic studies conducted on rats and rabbits, this compound demonstrated a quick absorption rate with no significant absorption delay noted . The compound's pharmacokinetics suggest that it can effectively reach therapeutic levels in a short period, which is crucial for treating acute malaria infections.

Clinical Studies

  • Efficacy Comparison with Primaquine :
    A randomized study involving 91 patients with uncomplicated P. falciparum malaria assessed this compound's efficacy compared to primaquine. Results indicated that this compound recipients had a significantly lower persistence of gametocytes on day 8 (32% vs. 65% for primaquine) . By day 15, all patients in both groups were gametocyte-free, suggesting that this compound may clear gametocytemia faster than primaquine.
  • Anti-Relapse Activity :
    This compound has been shown to be effective in preventing relapses of P. vivax malaria. In a study comparing elubaquine (another name for this compound) with primaquine after treatment with chloroquine, no relapses were observed in patients treated with this compound over a follow-up period of 28 days . This finding underscores its potential as a safer alternative for patients at risk of oxidative stress due to G6PD deficiency.

Safety Profile

This compound has been reported to have a better safety profile compared to primaquine. In studies evaluating its safety, adverse effects were significantly lower in patients treated with this compound, particularly among those with G6PD deficiency . The incidence of methemoglobinemia was also notably less severe compared to primaquine treatment .

Gene Expression Studies

A study investigating the early hepatic response to this compound in mice revealed significant alterations in gene expression related to protein synthesis and cellular signaling pathways . Gene profiling identified over 100 probes with differential expression, indicating that this compound influences various cellular processes without causing traditional markers of hepatic stress.

Data Summary

Study FocusFindings
Efficacy against P. falciparumThis compound shows superior gametocytocidal activity compared to primaquine (32% vs. 65% persistence on day 8)
Anti-relapse efficacyNo relapses observed in patients treated with this compound post-chloroquine treatment
Safety profileLower incidence of adverse effects and methemoglobinemia compared to primaquine
Gene expressionSignificant perturbation in hepatic gene expression without markers of stress

Case Studies

  • Case Study: Efficacy in G6PD Deficiency :
    A clinical trial involving G6PD-deficient patients demonstrated that those treated with this compound did not experience significant drops in hematocrit levels, unlike those receiving primaquine . This highlights this compound's potential as a safer option for vulnerable populations.
  • Long-term Efficacy :
    In a longitudinal study assessing relapse rates over several months post-treatment, this compound maintained its efficacy as an anti-relapse agent, emphasizing its role in long-term malaria management strategies .

Propriétés

IUPAC Name

(3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCOUXIGWFEYJP-SDXDJHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79781-00-3
Record name Bulaquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079781003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BULAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ6U39Q3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bulaquine
Reactant of Route 2
Reactant of Route 2
Bulaquine
Reactant of Route 3
Reactant of Route 3
Bulaquine
Reactant of Route 4
Reactant of Route 4
Bulaquine
Reactant of Route 5
Reactant of Route 5
Bulaquine
Reactant of Route 6
Reactant of Route 6
Bulaquine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.